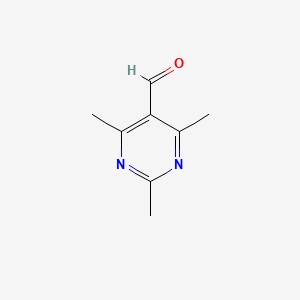

2,4,6-Trimethylpyrimidine-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-Trimethylpyrimidine-5-carbaldehyde is an organic compound with the molecular formula C8H10N2O It is a derivative of pyrimidine, characterized by the presence of three methyl groups at positions 2, 4, and 6, and an aldehyde group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpyrimidine-5-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2,4,6-Trimethylpyrimidine-5-carboxylic acid.

Reduction: 2,4,6-Trimethylpyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4,6-Trimethylpyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,4,6-Trimethylpyrimidine-5-carbaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

2,4,6-Trimethylpyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.

2,4,6-Trimethylbenzaldehyde: Contains a benzene ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.

2,4,6-Trimethylpyrimidine: Lacks the aldehyde group, resulting in different applications and reactivity.

Uniqueness: 2,4,6-Trimethylpyrimidine-5-carbaldehyde is unique due to the presence of both the aldehyde group and the pyrimidine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.

Biological Activity

2,4,6-Trimethylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with three methyl groups and an aldehyde functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the trimethylpyrimidine moiety. For instance, a series of compounds including 2,4,6-trimethylpyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. One study demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways, suggesting a promising mechanism for anticancer activity .

Table 1: Anticancer Activity of Trimethylpyrimidine Derivatives

| Compound | Cell Line Tested | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | AMO-1 (leukemia) | 120 | Caspase activation |

| Compound 20 | NCI-H929 (multiple myeloma) | 150 | Mcl-1 inhibition |

Antimicrobial Activity

This compound has also shown significant antimicrobial properties. In a screening study against various bacterial strains, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to differ from traditional antibiotics, indicating a unique pathway that warrants further investigation .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 20 µg/mL |

The biological activity of this compound can be attributed to its interaction with specific cellular targets. For anticancer effects, it has been shown to bind to the Mcl-1 protein, leading to increased apoptosis in tumor cells. The binding affinity and cellular potency were significantly improved when compared to other similar compounds .

For antimicrobial effects, the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival. This dual mechanism highlights its potential as a lead compound for developing new therapeutic agents .

Case Studies

- In Vivo Efficacy : In a study involving mouse models of leukemia, treatment with derivatives of 2,4,6-trimethylpyrimidine resulted in a dose-dependent reduction in tumor burden. The most effective compound led to a nearly complete elimination of cancer cells from the bloodstream and bone marrow .

- Synergistic Effects : Another study explored the combination of trimethylpyrimidine derivatives with existing chemotherapeutics like doxorubicin. The results indicated that these combinations could enhance tumor growth inhibition significantly more than either agent alone .

Properties

IUPAC Name |

2,4,6-trimethylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-8(4-11)6(2)10-7(3)9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZSTMJTSRAEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.